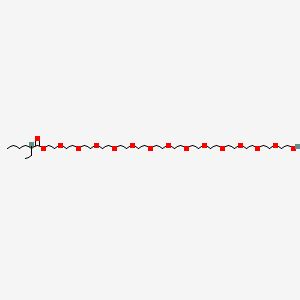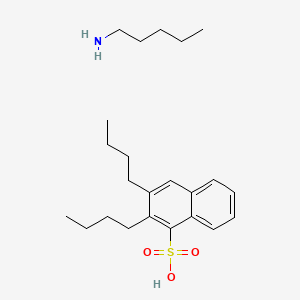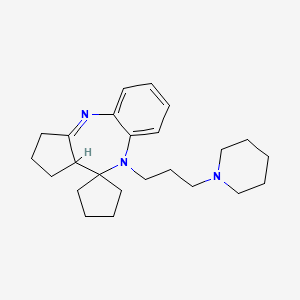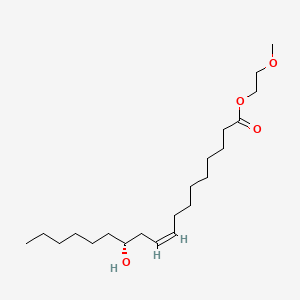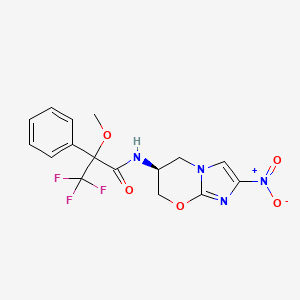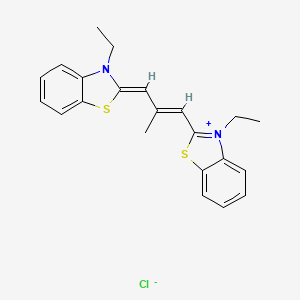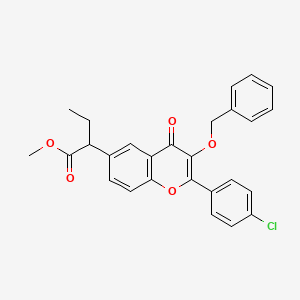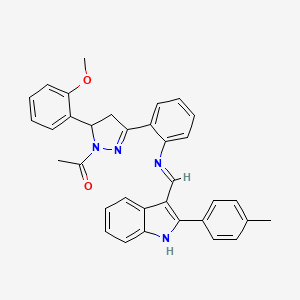
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the acetyl group and the methoxyphenyl substituent. The final steps often involve the formation of the indole derivative and its subsequent attachment to the pyrazole ring through a methylene bridge.
Industrial Production Methods
Industrial production of such complex compounds usually requires advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and characterization. The reaction conditions often involve the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Researchers can study these effects to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be investigated for their potential as drug candidates. Their interactions with biological targets can provide insights into new treatment options for various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure can impart unique characteristics to the final products.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-phenyl-3-(2-aminophenyl): A similar compound with a simpler structure, lacking the methoxy and indole substituents.
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-phenyl: Another related compound, differing in the absence of the indole derivative.
Uniqueness
The uniqueness of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- lies in its complex structure, which includes multiple aromatic rings and functional groups
Propiedades
Número CAS |
133381-49-4 |
|---|---|
Fórmula molecular |
C34H30N4O2 |
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
1-[3-(2-methoxyphenyl)-5-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C34H30N4O2/c1-22-16-18-24(19-17-22)34-28(25-10-4-8-14-30(25)36-34)21-35-29-13-7-5-11-26(29)31-20-32(38(37-31)23(2)39)27-12-6-9-15-33(27)40-3/h4-19,21,32,36H,20H2,1-3H3 |
Clave InChI |
ZLCXINFDEKGGLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NC4=CC=CC=C4C5=NN(C(C5)C6=CC=CC=C6OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
